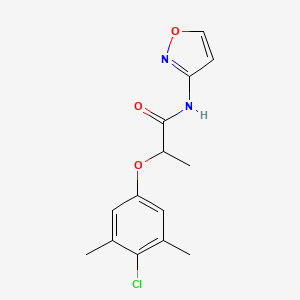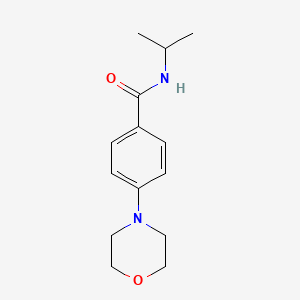
2-(4-chloro-3,5-dimethylphenoxy)-N-3-isoxazolylpropanamide
Vue d'ensemble
Description
2-(4-chloro-3,5-dimethylphenoxy)-N-3-isoxazolylpropanamide, also known as Clodinafop-propargyl, is a herbicide that is widely used in agriculture to control weeds in cereal crops. It belongs to the chemical family of aryloxyphenoxypropionates and has a selective mode of action against grassy weeds.
Mécanisme D'action
2-(4-chloro-3,5-dimethylphenoxy)-N-3-isoxazolylpropanamideropargyl inhibits the enzyme acetyl-CoA carboxylase (ACC), which is involved in the synthesis of fatty acids in plants. By inhibiting ACC, 2-(4-chloro-3,5-dimethylphenoxy)-N-3-isoxazolylpropanamideropargyl prevents the production of essential fatty acids, leading to the death of grassy weeds. This mechanism of action is selective to grassy weeds and has minimal impact on other plant species.
Biochemical and Physiological Effects
2-(4-chloro-3,5-dimethylphenoxy)-N-3-isoxazolylpropanamideropargyl has been shown to have minimal impact on non-target organisms, including mammals, birds, and fish. However, it can have some impact on aquatic organisms, such as algae and crustaceans. 2-(4-chloro-3,5-dimethylphenoxy)-N-3-isoxazolylpropanamideropargyl is rapidly degraded in soil and does not accumulate in the environment.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-chloro-3,5-dimethylphenoxy)-N-3-isoxazolylpropanamideropargyl is a useful tool for investigating the effects of herbicides on different plant species. Its selective mode of action against grassy weeds makes it a valuable tool for studying the biochemistry of fatty acid synthesis in plants. However, its use in lab experiments is limited by its toxicity to aquatic organisms, which can restrict its use in aquatic studies.
Orientations Futures
There are several future directions for research on 2-(4-chloro-3,5-dimethylphenoxy)-N-3-isoxazolylpropanamideropargyl. One area of research is the development of new herbicides that have a similar mode of action but are more selective to specific grassy weeds. Another area of research is the investigation of the impact of 2-(4-chloro-3,5-dimethylphenoxy)-N-3-isoxazolylpropanamideropargyl on soil microorganisms and the soil ecosystem. Finally, research can be conducted on the use of 2-(4-chloro-3,5-dimethylphenoxy)-N-3-isoxazolylpropanamideropargyl in combination with other herbicides to improve weed control in cereal crops.
Applications De Recherche Scientifique
2-(4-chloro-3,5-dimethylphenoxy)-N-3-isoxazolylpropanamideropargyl has been extensively studied for its herbicidal activity. In scientific research, it is used to investigate its effects on different plant species and to identify its mode of action. 2-(4-chloro-3,5-dimethylphenoxy)-N-3-isoxazolylpropanamideropargyl has been found to inhibit the synthesis of fatty acids in grassy weeds, leading to their death. This mechanism of action is selective to grassy weeds and has minimal impact on other plant species.
Propriétés
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-(1,2-oxazol-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O3/c1-8-6-11(7-9(2)13(8)15)20-10(3)14(18)16-12-4-5-19-17-12/h4-7,10H,1-3H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEESJGOEVHPXMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OC(C)C(=O)NC2=NOC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-(1,2-oxazol-3-yl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(anilinocarbonyl)amino]-N,N-dimethylbenzamide](/img/structure/B4850723.png)
![N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4850729.png)
![4-[(6-ethyl-3-{[(4-methylbenzyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-4-oxobutanoic acid](/img/structure/B4850734.png)
![4-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B4850738.png)
![N-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-[6-cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetamide](/img/structure/B4850755.png)

![methyl 7-cyclopropyl-3-(3-methoxybenzyl)-1-(2-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4850772.png)

![N-{4'-methyl-2-[(3-methylphenyl)amino]-4,5'-bi-1,3-thiazol-2'-yl}benzamide](/img/structure/B4850779.png)
![4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-3-ethoxybenzaldehyde](/img/structure/B4850797.png)
![4-(4-chlorobenzyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B4850798.png)


![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-N'-phenylurea](/img/structure/B4850824.png)